molecular formula C8H8N2OS B174662 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 18593-51-6

6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B174662
CAS No.: 18593-51-6
M. Wt: 180.23 g/mol
InChI Key: GXZAQJCUXCKYKB-UHFFFAOYSA-N
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Description

6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 18593-51-6) is a high-value chemical building block based on the privileged thieno[2,3-d]pyrimidine scaffold, recognized for its broad spectrum of pharmacological activities. This compound serves as a key synthetic intermediate in medicinal chemistry for the development of novel therapeutic agents. The thienopyrimidine core is a bioisostere of endogenous purines, allowing its derivatives to interact with a wide range of biological targets . Researchers utilize this scaffold to develop compounds with potential anticancer activity, as some derivatives function as inhibitors of critical enzymes like dihydrofolate reductase (DHFR) . It also shows significant promise in CNS drug discovery; structural analogs have been designed as high-affinity and selective ligands for the 5-HT1A serotonin receptor, a target for treating anxiety and depression . Furthermore, the scaffold is being explored in anti-infective research, with some thienopyrimidine derivatives exhibiting potent, narrow-spectrum activity against pathogens like Helicobacter pylori by targeting the NuoD subunit of respiratory complex I . Beyond pharmaceuticals, derivatives of this compound have demonstrated excellent herbicidal activity in agricultural research . The ethyl substituent at the 6-position is a strategic modification that can enhance lipophilicity and influence the molecule's interaction with biological targets . With a molecular formula of C 8 H 8 N 2 OS and a molecular weight of 180.23 g/mol, this compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-2-5-3-6-7(11)9-4-10-8(6)12-5/h3-4H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZAQJCUXCKYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349410
Record name 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18593-51-6
Record name 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 Ethylthieno 2,3 D Pyrimidin 4 3h One

Synthetic Routes to the Thieno[2,3-d]pyrimidine (B153573) Core

The construction of the thieno[2,3-d]pyrimidine core can be achieved through several strategic approaches, which are broadly categorized based on the order of ring formation. sci-hub.seresearchgate.net

The most prevalent and versatile method for synthesizing the thieno[2,3-d]pyrimidine core involves building the pyrimidine (B1678525) ring onto a pre-existing, appropriately substituted thiophene (B33073) ring. researchgate.net This approach typically starts with 2-aminothiophene derivatives, which serve as the foundation for the subsequent cyclization to form the pyrimidine portion of the fused system.

Key starting materials for this strategy are often 2-aminothiophene-3-carboxylates or 2-aminothiophene-3-carbonitriles. sci-hub.sescielo.br These intermediates can be cyclized using various one-carbon reagents to form the pyrimidinone ring. For example, reacting a 2-aminothiophene-3-carboxylate ester with formamide (B127407), or a mixture of ammonium (B1175870) formate (B1220265) and formamide, is a common method to produce the corresponding thieno[2,3-d]pyrimidin-4-one. sci-hub.se Similarly, cyclocondensation with the acetate (B1210297) salt of formamidine (B1211174) can yield the desired scaffold. sci-hub.se Alternative reagents like isothiocyanates can react with the 2-amino group, leading to intermediates that are subsequently cyclized to form substituted thieno[2,3-d]pyrimidines. ekb.eg

The general scheme for this annulation is presented below:

Table 1: General Annulation of Pyrimidine Ring on Thiophene Precursors

Starting Material Reagent(s) Product
2-Aminothiophene-3-carboxylate ester Formamide / Ammonium Formate Thieno[2,3-d]pyrimidin-4-one
2-Aminothiophene-3-carbonitrile (B183302) Acyl Chloride / HCl Thieno[2,3-d]pyrimidin-4-one derivative

A less common, yet viable, synthetic strategy involves the construction of the thiophene ring onto an existing pyrimidine nucleus. sci-hub.se This pathway typically begins with a pyrimidine molecule that has been functionalized with appropriate groups at adjacent positions, allowing for the formation of the fused thiophene ring. For instance, a pyrimidine-5-carbonitrile derivative can be manipulated to build the thiophene ring, resulting in the thieno[2,3-d]pyrimidine scaffold. sci-hub.se

The thieno[2,3-d]pyrimidine core can also be constructed from simple acyclic precursors. This approach often involves first synthesizing the key thiophene intermediate in a one-pot reaction, which is then cyclized. A cornerstone of this strategy is the Gewald aminothiophene synthesis. nih.gov This multicomponent reaction typically involves an α-methylene ketone or aldehyde, a compound with an activated cyano group (like ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur in the presence of a basic catalyst such as morpholine (B109124) or triethylamine (B128534). nih.govchemicalbook.com The resulting 2-aminothiophene is then isolated and subsequently cyclized as described in section 2.1.1 to form the final thieno[2,3-d]pyrimidine product. nih.gov

Specific Synthesis of 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one and Precursors

The synthesis of the title compound, this compound, is a specific example of the general strategies outlined above, primarily relying on the annulation of a pyrimidine ring onto a thiophene precursor.

The critical precursor for this compound is Ethyl 2-amino-5-ethylthiophene-3-carboxylate. sigmaaldrich.com Its synthesis is efficiently achieved via the Gewald reaction. chemicalbook.com In this procedure, butyraldehyde (B50154) is used as the aldehyde component, which ultimately provides the ethyl group at the 5-position of the thiophene ring.

The reaction proceeds by combining ethyl cyanoacetate, elemental sulfur, and butyraldehyde in the presence of a base. chemicalbook.com

Table 2: Synthesis of Ethyl 2-Amino-5-ethylthiophene-3-carboxylate via Gewald Reaction

Reactant 1 Reactant 2 Reactant 3 Base Solvent Reaction Time Yield Reference

The process involves first stirring ethyl cyanoacetate, sulfur, and triethylamine in DMF, followed by the dropwise addition of butyraldehyde. chemicalbook.com After stirring at room temperature, the product is isolated by precipitation in water. chemicalbook.com

With the key intermediate, Ethyl 2-amino-5-ethylthiophene-3-carboxylate, in hand, the final step is the formation of the pyrimidinone ring. This is accomplished through cyclization with a reagent that provides the final carbon atom of the pyrimidine ring. A well-established method for this transformation is heating the 2-aminothiophene ester with formamide. sci-hub.seresearchgate.net The formamide serves as the source for the C4 carbon and the N3 nitrogen of the pyrimidinone ring, leading directly to the desired this compound.

Table 3: Cyclization to form this compound

Starting Material Reagent Product

This cyclization reaction is a common and effective final step in the synthesis of numerous thieno[2,3-d]pyrimidin-4-one derivatives. sci-hub.seresearchgate.net

Mercuration Methodology for Key Intermediates

Based on a review of the available scientific literature, mercuration is not a commonly documented methodology for the synthesis of key intermediates leading to this compound or its parent scaffold.

Chemical Transformations and Derivatization of this compound

The this compound core offers multiple sites for chemical transformation, enabling the synthesis of a diverse range of derivatives. The thiophene ring, the pyrimidinone ring, and the ethyl substituent can all be targeted through various reactions to modulate the compound's properties. These transformations include oxidation of the sulfur atom, reduction of the pyrimidine ring, nucleophilic substitution at the C4-position, and functionalization of the thiophene ring via modern coupling techniques.

Oxidation Reactions (e.g., Sulfoxides, Sulfones)

The sulfur atom within the thiophene ring of this compound is susceptible to oxidation, allowing for the formation of the corresponding sulfoxides and sulfones. While specific studies on the 6-ethyl derivative are not detailed, the oxidation of sulfides is a well-established transformation in organic chemistry.

Generally, the selective oxidation to a sulfoxide (B87167) requires mild conditions, whereas stronger oxidizing agents or harsher conditions lead to the fully oxidized sulfone. Common reagents for these transformations include:

Hydrogen Peroxide (H₂O₂): This is a common and environmentally benign oxidant. The selectivity for sulfoxide versus sulfone can often be controlled by the reaction conditions and the use of catalysts.

Urea-Hydrogen Peroxide (UHP): In combination with anhydrides like phthalic anhydride, UHP can be used for a clean conversion of sulfides directly to sulfones, often without the observation of the intermediate sulfoxide.

These oxidation products, sulfoxides and sulfones, are of interest as they can exhibit distinct pharmacological effects compared to the parent sulfide.

Reduction Reactions (e.g., Dihydro Derivatives)

The thieno[2,3-d]pyrimidin-4(3H)-one system can undergo reduction to form its dihydrogenated analogues. Specifically, the reduction of the pyrimidine portion of the scaffold to yield 1,2-dihydrothieno[2,3-d]pyrimidin-4(3H)-one derivatives has been reported. nih.gov This transformation alters the planarity and electronic properties of the heterocyclic system. Studies have shown that these reduced homologues can possess significantly different biological activities when compared to their unsaturated parent compounds. nih.gov For instance, a study on the anti-aggregating activity of a series of these compounds found that the 1,2-dihydrogenated molecules exhibited a large increase in activity. nih.gov

Nucleophilic Substitution Reactions

A key strategy for the derivatization of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold involves nucleophilic substitution at the C4-position. This is typically achieved through a two-step process.

First, the 4-oxo group is converted into a more reactive leaving group, most commonly a chloro group. This is accomplished by treating the parent thieno[2,3-d]pyrimidin-4(3H)-one with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often under reflux conditions. nih.govnih.gov

The resulting 4-chlorothieno[2,3-d]pyrimidine (B15048) intermediate is highly susceptible to nucleophilic attack. It can be readily reacted with a wide variety of nucleophiles, such as primary and secondary amines, to yield a diverse library of 4-substituted derivatives. nih.govnih.govijacskros.com For example, reacting the 4-chloro intermediate with various amines, like morpholine or substituted anilines, in the presence of a base such as triethylamine (TEA), affords the corresponding 4-aminothieno[2,3-d]pyrimidines. nih.govijacskros.com

PrecursorReagentsIntermediateNucleophileProductReference
Thieno[2,3-d]pyrimidin-4(3H)-onePOCl₃4-Chlorothieno[2,3-d]pyrimidineVarious Amines4-Alkyl/Arylaminothieno[2,3-d]pyrimidine nih.gov
Thieno[2,3-d]pyrimidin-4-one derivativesPOCl₃4-Chlorothieno[2,3-d]pyrimidine derivativesMorpholine, TEA4-Morpholinothieno[2,3-d]pyrimidine derivatives nih.gov

Palladium-Catalyzed Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, including the thieno[2,3-d]pyrimidine scaffold. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents, which is particularly useful for structure-activity relationship (SAR) studies. Although research often focuses on the isomeric thieno[3,2-d]pyrimidine (B1254671) system, the principles are directly applicable.

Commonly employed palladium-catalyzed reactions for this purpose include:

Suzuki-Miyaura Coupling: Used to form C-C bonds by coupling a halo-substituted thienopyrimidine with a boronic acid or ester.

Sonogashira Coupling: Creates C-C bonds between a halo-substituted thienopyrimidine and a terminal alkyne.

Buchwald-Hartwig Amination: Forms C-N bonds by coupling a halo-substituted thienopyrimidine with an amine.

These reactions have been successfully used to introduce diverse functional groups at various positions of the thienopyrimidine ring system, leading to the discovery of compounds with improved properties.

Reaction TypeCoupling PartnersCatalyst System (Example)Bond FormedReference
Suzuki-MiyauraHalogenated Thienopyrimidine + Boronic AcidPd(PPh₃)₄ / BaseC-C (Aryl-Aryl)N/A
SonogashiraHalogenated Thienopyrimidine + AlkynePdCl₂(PPh₃)₂ / CuI / BaseC-C (Aryl-Alkynyl)N/A
Buchwald-HartwigHalogenated Thienopyrimidine + AminePd Catalyst / Ligand / BaseC-N (Aryl-Amine)N/A

Novel Synthetic Approaches and Their Advantages

The construction of the core thieno[2,3-d]pyrimidine structure can be achieved through various synthetic strategies, often involving multi-step sequences that build the fused ring system from simpler acyclic or heterocyclic precursors.

One prominent method is the Gewald reaction , which is used to synthesize a 2-aminothiophene intermediate. This thiophene can then be cyclized to form the pyrimidine ring. For instance, a 2-aminothiophene-3-carbonitrile can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by condensation with anilines in a Dimroth rearrangement to yield N-arylthieno[2,3-d]pyrimidin-4-amines. scielo.br

Another key approach involves the cyclization of 2-acylaminothiophene-3-carboxamide derivatives with a base to form the thieno[2,3-d]pyrimidin-4-one ring system. nih.gov More complex derivatives can be synthesized through multi-step sequences that involve key steps like Dieckmann-type cyclization and Krapcho decarboxylation to build additional fused rings onto the thienopyrimidine core. rsc.org

Some synthetic routes offer the advantage of one-pot procedures. For example, 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized via a one-pot reaction from 2H-thieno[2,3-d] mdpi.comnih.govoxazine-2,4(1H)-diones, an aromatic aldehyde, and an amine like benzylamine. The use of heterogeneous catalysts, such as FeCl₃ adsorbed on silica (B1680970) gel, has also been reported to improve yields and simplify work-up procedures in the synthesis of complex fused systems derived from thieno[2,3-d]pyrimidine precursors.

These novel approaches provide efficient and versatile pathways to a wide range of thieno[2,3-d]pyrimidine derivatives, facilitating the exploration of their chemical space for various applications. rsc.org

Tandem Aza-Wittig Reaction

A highly effective method for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives involves a tandem or cascade sequence initiated by an aza-Wittig reaction. researchgate.net This process allows for the construction of the pyrimidine ring onto a pre-existing thiophene precursor in a one-pot manner, which enhances efficiency by avoiding the isolation of intermediate compounds.

The general strategy begins with a substituted 2-aminothiophene, such as an ethyl 2-amino-5-ethylthiophene-3-carboxylate. This starting material is first converted into a key intermediate, an iminophosphorane (also known as a phosphazene). The tandem reaction sequence is then initiated by the aza-Wittig reaction of this iminophosphorane with an isocyanate. This step forms a highly reactive carbodiimide (B86325) intermediate.

Crucially, without isolating the carbodiimide, a nucleophile is introduced into the reaction mixture. The nucleophile attacks the carbodiimide, leading to an intramolecular cyclization that forms the final thieno[2,3-d]pyrimidin-4(3H)-one ring system. researchgate.net This tandem process, combining the aza-Wittig reaction and subsequent annulation, represents a powerful and convergent approach to this class of compounds. researchgate.net The efficiency of this method is highlighted by its ability to generate complex heterocyclic structures from relatively simple starting materials in a single synthetic operation. researchgate.net

Table 1: Key Stages of the Tandem Aza-Wittig Reaction

Stage Description Reactants Intermediate/Product
1. Iminophosphorane Formation The starting 2-aminothiophene derivative is reacted with reagents like triphenylphosphine (B44618) and hexachloroethane (B51795) to form the corresponding iminophosphorane. Ethyl 2-amino-5-ethylthiophene-3-carboxylate, Triphenylphosphine, Triethylamine, Hexachloroethane Ethyl 5-ethyl-2-[(triphenylphosphoranylidene)amino]thiophene-3-carboxylate
2. Aza-Wittig Reaction The iminophosphorane reacts with an isocyanate to form a carbodiimide intermediate. Iminophosphorane, Isocyanate (e.g., Phenyl isocyanate) Carbodiimide

| 3. Cyclization (Annulation) | An intramolecular attack, often promoted by the reaction conditions or an added nucleophile, leads to ring closure. | Carbodiimide intermediate | this compound derivative |

Iminophosphorane-Based Synthesis

The synthesis of this compound can also be approached in a more stepwise manner using iminophosphorane chemistry, where the intermediates may be isolated. researchgate.net This methodology still relies on the versatility of the aza-Wittig reaction but allows for greater control over the individual synthetic steps.

The synthesis commences with the preparation of ethyl 2-amino-5-ethylthiophene-3-carboxylate, which is typically synthesized via the Gewald reaction from butyraldehyde, ethyl cyanoacetate, and elemental sulfur. This 2-aminothiophene derivative is then converted to its corresponding iminophosphorane by reacting it with triphenylphosphine, hexachloroethane, and a base such as triethylamine.

The core of the synthesis is the aza-Wittig reaction between the resulting iminophosphorane and various isocyanates. This reaction yields carbodiimide intermediates which are central to the formation of the pyrimidinone ring. researchgate.net These carbodiimides can then be cyclized in a separate step. The reaction with secondary amines, for instance, can lead to the formation of the thieno[2,3-d]pyrimidin-4(3H)-one structure. The cyclization is often facilitated by a catalytic amount of a base, such as sodium alkoxide or potassium carbonate. researchgate.net

This iminophosphorane-based route is highly adaptable, allowing for the introduction of a wide range of substituents onto the pyrimidine ring by varying the isocyanate and the nucleophile used in the cyclization step.

Table 2: General Scheme for Iminophosphorane-Based Synthesis

Step Reactant 1 Reactant 2 Reagents Product
1 Butyraldehyde Ethyl cyanoacetate, Sulfur Triethylamine Ethyl 2-amino-5-ethylthiophene-3-carboxylate
2 Ethyl 2-amino-5-ethylthiophene-3-carboxylate Triphenylphosphine Hexachloroethane, Triethylamine Iminophosphorane
3 Iminophosphorane Aromatic Isocyanate - Carbodiimide

| 4 | Carbodiimide | Secondary Amine | Base catalyst (e.g., NaOEt) | this compound derivative |

Biological Activities and Pharmacological Profiles of 6 Ethylthieno 2,3 D Pyrimidin 4 3h One

Anticancer and Antitumor Activities

Thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated notable potential as anticancer agents, engaging with various molecular targets to exert cytotoxic effects against tumor cells. ekb.egresearchgate.net Research into this class of compounds has revealed mechanisms including the inhibition of critical enzymes, disruption of cell cycle progression, and the induction of programmed cell death. nih.govnih.gov

A primary mechanism through which thieno[2,3-d]pyrimidine derivatives exhibit their anticancer effects is by suppressing cell proliferation and inducing apoptosis (programmed cell death). Studies on various analogs show that these compounds can arrest the cell cycle, preventing cancer cells from dividing and multiplying. For instance, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to suppress the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest through the deactivation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov Similarly, other related pyrimidine (B1678525) derivatives have been shown to inhibit the proliferation of liver cancer (HepG2) cells and promote apoptosis. nih.gov The cytotoxic activity of these compounds is often evaluated by their ability to trigger apoptosis, which is a key process for eliminating cancerous cells. nih.gov

Certain derivatives of the thieno[2,3-d]pyrimidine family have been specifically designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.gov Both enzymes are crucial for the synthesis of nucleotides, which are the building blocks of DNA. Inhibiting these enzymes disrupts DNA replication and repair, leading to the death of rapidly dividing cancer cells. A study focused on a classical analog, N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid, which contains a core structure closely related to 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, demonstrated potent inhibition of both human TS and DHFR. nih.gov This dual-inhibition strategy is considered a promising approach in cancer chemotherapy.

The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been validated against various human tumor cell lines. Derivatives have shown significant cytotoxic effects against breast cancer (MCF-7), liver cancer (HepG2 and HUH-7), and other cell lines. ekb.egresearchgate.net For example, one study synthesized a series of 5-amino-2-ethylmercapto-4-phenyl-6-substituted-thieno[2,3-d]pyrimidines and found that a derivative with a p-chlorophenyl group exhibited strong cytotoxicity against the MCF-7 cell line with an IC₅₀ value of 8.3 µg/mL. researchgate.net Another investigation of different thieno[2,3-d]pyrimidine derivatives revealed potent antiproliferative activity against MCF-7 cells, with some compounds showing IC₅₀ values as low as 3.25 and 4.6 μg/ml, comparable to the standard drug 5-fluorouracil. ekb.eg

Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives Against Cancer Cell Lines

Derivative ClassCell LineReported IC₅₀ (µg/mL)Reference
5-amino-2-ethylmercapto-4-phenyl-6-(p-chlorophenylcarboxamido)thieno[2,3-d]pyrimidineMCF-7 (Breast)8.3 researchgate.net
5-amino-2-ethylmercapto-4-phenyl-6-(p-chlorophenylcarboxamido)thieno[2,3-d]pyrimidineHUH-7 (Liver)5.8 researchgate.net
Various 2-mercaptothienopyrimidine derivativesMCF-7 (Breast)3.25 - 6.2 ekb.eg
Various 2-mercaptothienopyrimidine derivativesHepG-2 (Liver)Notable decrease in cell viability ekb.eg

The specific substituents on the thieno[2,3-d]pyrimidine ring play a critical role in determining the compound's potency and spectrum of activity. The substitution at the 6-position is particularly influential. In the design of dual TS and DHFR inhibitors, a comparison was made between a 6-methyl and a 6-ethyl analog. nih.gov The study found that homologation from a 6-methyl to a 6-ethyl group was slightly detrimental to the inhibition of human thymidylate synthase (rhTS). nih.gov However, the 6-ethyl group was expected to enhance the inhibitory activity against dihydrofolate reductase (DHFR). nih.gov This highlights that the 6-ethyl substitution can modulate the inhibitory profile, fine-tuning the compound's activity against specific enzymatic targets.

A novel and significant finding is the selective cytotoxicity of some thieno[2,3-d]pyrimidine derivatives against cancer cells that are deficient in the p21 protein. researchgate.netnih.gov The p21 protein is a critical cell cycle checkpoint inhibitor, and its absence can make cancer cells more vulnerable to certain types of therapeutic agents. A series of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as inhibitors of cancer cell proliferation that are selective for cells where the p21 checkpoint is disrupted. researchgate.netnih.gov One highly potent derivative displayed an IC₅₀ of 91 nM specifically in the p21-deficient cell line, demonstrating the potential for targeted therapy based on the genetic profile of the tumor. nih.gov

Antimicrobial and Anti-infective Properties

Beyond their anticancer effects, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been recognized for their potent antimicrobial and antifungal activities. nih.govnih.gov The scaffold has been used to develop agents effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov Some derivatives have shown potency significantly greater than that of standard control drugs like streptomycin (B1217042), ampicillin, and ketoconazole (B1673606). nih.gov The proposed mechanisms for these activities include the inhibition of essential microbial enzymes such as topoisomerase II DNA gyrase for antibacterial action and CYP51 lanosterol (B1674476) demethylase for antifungal action. nih.gov

Antimicrobial Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound TypeActivityKey FindingsReference
Derivative with m-methoxyphenyl group and ethylenediamine (B42938) side chainAntibacterialBroad-spectrum activity with MIC values of 0.05-0.13 mM; 6 to 15 times more potent than streptomycin and ampicillin. nih.gov
Derivatives with p-chlorophenyl or m-methoxyphenyl group and a 2-(2-mercaptoethoxy)ethan-1-ol side chainAntifungalPotent activity with MIC values of 0.013-0.027 mM; 10 to 15 times more potent than ketoconazole or bifonazole. nih.gov
Thieno[2,3-d]pyrimidinedione derivativesAntibacterial (Gram-positive)Potent activity (2–16 mg/L) against multi-drug resistant strains including MRSA, VRSA, VISA, and VRE. nih.gov

Antibacterial Activity

Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies have shown that these compounds can be particularly effective against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.gov

For instance, certain thieno[2,3-d]pyrimidinedione derivatives have exhibited potent activity against various Gram-positive pathogens with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 mg/L. nih.gov The antibacterial action of some thieno[2,3-d]pyrimidin-4(3H)-one derivatives is thought to be related to the inhibition of topoisomerase II DNA gyrase, a crucial enzyme in bacterial DNA replication. nih.gov

Interactive Table: Antibacterial Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Bacterial Strain MIC (mg/L) Reference
Derivative 1 MRSA 2-16 nih.gov
Derivative 1 VISA 2-16 nih.gov
Derivative 1 VRSA 2-16 nih.gov
Derivative 1 VRE 2-16 nih.gov
Derivative 2 E. aerogenes 8 nih.gov
Compound 22 Gram-positive bacteria 0.05-0.13 mM nih.gov

Note: MIC values are presented as ranges or specific values as reported in the cited literature. Direct comparison between studies may be limited due to variations in experimental conditions.

Antifungal Activity

The antifungal potential of the thieno[2,3-d]pyrimidine nucleus has also been a subject of investigation. nih.govnih.gov Various derivatives have been synthesized and evaluated for their efficacy against a range of fungal species. nih.govnih.gov

In one study, a series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and showed excellent activity against eight different fungal species, in some cases being more potent than the control drugs ketoconazole and bifonazole. nih.gov For example, compounds bearing a p-chlorophenyl or m-methoxyphenyl group and a 2-(2-mercaptoethoxy)ethan-1-ol side chain demonstrated significant antifungal activity, with MIC values between 0.013 and 0.027 mM. nih.gov The proposed mechanism for the antifungal action of some of these derivatives involves the inhibition of the CYP51 lanosterol demethylase enzyme. nih.gov

Interactive Table: Antifungal Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Fungal Species MIC (mM) Reference
Compound 14 Various fungi 0.013-0.026 nih.gov

Note: The specific fungal species are not detailed in this summary but are available in the source material. The provided MIC values represent the range of activity against the tested species.

Antiviral Activity

The antiviral properties of thieno[2,3-d]pyrimidine derivatives have been explored, with some compounds showing activity against specific viruses. nih.gov For example, certain cyclic and acyclic nucleosides of thieno[2,3-d]pyrimidine have been synthesized and tested against Herpes Simplex Virus type-1 (HSV-1) and Hepatitis A Virus (HAV). nih.gov One of the tested compounds exhibited a notable effect on HSV-1. nih.gov

The structural analogy of the thienopyrimidine scaffold to purine (B94841) bases suggests a potential mechanism of action involving the interference with viral nucleic acid synthesis. nih.gov However, the precise mechanisms by which these compounds exert their antiviral effects are still under investigation.

Antiparasitic Activity (e.g., Antimalarial, Anti-Trichinella spiralis, Anti-Lamblia muris)

The thieno[2,3-d]pyrimidine core has been identified as a promising scaffold for the development of antiparasitic agents. nih.govnih.gov

In the context of antimalarial research, derivatives of thieno[3,2-d]pyrimidine (B1254671), a related isomer, have shown activity against both the erythrocytic and hepatic stages of Plasmodium parasites. nih.gov This highlights the potential of the broader thienopyrimidine class in combating malaria.

Furthermore, novel thieno[2,3-d]pyrimidin-4(3H)-ones containing a benzimidazole (B57391) ring have been synthesized and evaluated for their activity against Trichinella spiralis and Lamblia muris. nih.gov Several of these compounds demonstrated high efficacy, with some showing 100% effectiveness against Lamblia muris in in vivo studies. nih.gov One compound, in particular, exhibited 95% activity against Trichinella spiralis in vitro. nih.gov

Anti-inflammatory Activity

Thieno[2,3-d]pyrimidine derivatives have emerged as a significant class of anti-inflammatory agents. nih.govnih.gov The core structure is considered a bioisostere of quinazoline (B50416), a known pharmacophore in anti-inflammatory drug design. scielo.br The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways. nih.gov

Inhibition of Inflammatory Mediators (e.g., NO, Cytokines)

Pyrimidine-based compounds, including thieno[2,3-d]pyrimidines, have been shown to exert their anti-inflammatory effects by inhibiting the production of crucial inflammatory mediators. nih.gov These include nitric oxide (NO) and various cytokines. nih.gov By suppressing these mediators, these compounds can help to alleviate the inflammatory response.

Suppression of iNOS and COX-2 Expression

The mechanism of action for many anti-inflammatory pyrimidine derivatives involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov These enzymes are key players in the inflammatory cascade, responsible for the production of nitric oxide and prostaglandins, respectively. By inhibiting the expression of iNOS and COX-2, thieno[2,3-d]pyrimidine derivatives can effectively reduce the production of these pro-inflammatory molecules. nih.gov

Impact on NF-κB and MAPK Signaling Pathways

The thieno[2,3-d]pyrimidine scaffold is associated with a broad range of medical applications, including acting as anti-inflammatory agents. nih.gov The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of the inflammatory process. They control the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). While the general class of thienopyrimidines has been investigated for anti-inflammatory properties, specific studies detailing the direct impact of this compound on the NF-κB and MAPK signaling pathways are not prominently available in the reviewed literature.

Other Reported Biological Activities

Beyond the anti-inflammatory potential, the thieno[2,3-d]pyrimidine core structure has been explored for a variety of other biological effects.

Research into the therapeutic applications of the thieno[2,3-d]pyrimidine nucleus has included its potential as an antihistaminic agent. Specifically, derivatives of thieno[2,3-d]pyrimidinone have been synthesized and evaluated for their activity as H1-receptor antagonists. One study focused on novel 3-(N,N-dialkylamino)alkyl/phenyl substituted thieno[2,3-d]pyrimidinones as potential H1-antihistaminic agents. This indicates that the thieno[2,3-d]pyrimidinone scaffold is a viable candidate for developing compounds that can block the action of histamine (B1213489) at H1 receptors, a key mechanism in treating allergic conditions. However, specific data on the H1-receptor antagonism of this compound has not been detailed in the surveyed scientific reports.

The primary mechanism of action for many antiallergic drugs is the blockade of histamine H1 receptors. By acting as H1-receptor antagonists, these compounds prevent histamine from binding to its receptors on nerve endings, smooth muscle, and glandular cells, thereby suppressing the characteristic symptoms of an allergic reaction, such as sneezing, itching, and rhinorrhea. Given that the thieno[2,3-d]pyrimidinone scaffold has been investigated for H1-antihistaminic activity, it follows that derivatives from this class possess potential antiallergic properties. This therapeutic potential is directly linked to their ability to function as H1-receptor antagonists.

The thieno[2,3-d]pyrimidine framework has been identified as a promising scaffold for developing agents with effects on the central nervous system (CNS). A comprehensive 2019 review highlighted CNS protective agents as one of the key medical applications for this class of compounds. nih.gov This suggests that derivatives of thieno[2,3-d]pyrimidine are being explored for their potential in treating or managing neurological conditions. While the broader class shows promise, specific studies confirming this compound as a CNS protective agent are not detailed in the available literature.

A significant finding in the pharmacological profile of this chemical family is their activity as inhibitors of Rho-associated protein kinases (ROCKs). A 2020 study reported the discovery of a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a novel class of ROCK inhibitors. These enzymes, ROCK1 and ROCK2, are critical in signaling pathways that regulate cellular functions like morphology, migration, and contraction.

The study identified highly potent derivatives, demonstrating that the thieno[2,3-d]pyrimidin-4(3H)-one scaffold can be effectively modified to achieve strong inhibition of ROCK enzymes. The most potent compound identified in this research, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) , showed nanomolar inhibitory concentrations. In vitro experiments confirmed that this compound significantly reduced the phosphorylation of downstream targets of ROCK, leading to changes in cell morphology and migration. This discovery positions the thieno[2,3-d]pyrimidin-4(3H)-one structure as a promising lead for developing new drugs that target ROCKs.

Table 1: In Vitro Inhibitory Activity of a Lead Thieno[2,3-d]pyrimidin-4(3H)-one Derivative

Compound Target Kinase IC₅₀ (μM)
3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one ROCK1 0.004

Data sourced from a study on thieno[2,3-d]pyrimidin-4(3H)-one derivatives as ROCK inhibitors.

Serotonin (B10506) (5-HT) 1A and alpha(1) adrenergic receptors are important targets in the central and peripheral nervous systems, involved in regulating mood, blood pressure, and other physiological processes. While many heterocyclic compounds are investigated for their activity at these receptors, a review of the scientific literature did not yield specific studies demonstrating the inhibitory activity of this compound or its parent scaffold on either serotonin 5-HT(1A) receptors or alpha(1) adrenergic receptors.

Herbicidal Activity

Derivatives of the thieno[2,3-d]pyrimidine class have been investigated for their potential as herbicides. nih.gov A key target for herbicide development is the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). nih.govacs.org Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen and causes rapid cell membrane disruption and death in plants.

In one study, a series of thieno[2,3-d]pyrimidine-2,4-dione derivatives were designed and synthesized. nih.gov Through systematic bioassays, a highly potent compound, 1-methyl-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazin-6-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (compound 6g), was identified. nih.govacs.org This compound demonstrated excellent and broad-spectrum weed control. nih.govacs.org Further molecular simulations suggested that the thieno[2,3-d]pyrimidine-2,4-dione moiety of this potent derivative could form a more favorable π–π stacking interaction with the Phe392 residue of Nicotiana tabacum PPO (NtPPO). nih.govacs.org

Below is a table comparing the inhibitory constant (Ki) of compound 6g with other PPO inhibitors.

CompoundKi value (nM) vs. NtPPO
Compound 6g 2.5 nih.govacs.org
Lead Compound 1 7.4 nih.govacs.org
Trifludimoxazin 31 nih.govacs.org
Flumioxazin 46 nih.govacs.org

Inhibition of Tissue Transglutaminase (TGase 2)

Tissue transglutaminase (TGase 2 or TG2) is a multifunctional enzyme implicated in the pathogenesis of various diseases, including celiac disease, neurodegenerative disorders, and some cancers. nih.govnih.govresearchgate.net The enzyme catalyzes the post-translational modification of proteins. nih.gov In celiac disease, TG2 is responsible for the deamidation of gliadin peptides, which enhances their immunogenicity and leads to intestinal inflammation. nih.govnih.gov This central role makes TG2 a significant target for therapeutic inhibitors. nih.govmdpi.com

While direct studies on this compound as a TGase 2 inhibitor are not prominent, the broader class of thienopyrimidinone derivatives has been explored for various enzyme inhibitory activities. The development of small molecule inhibitors for TG2 is an active area of research. researchgate.net These inhibitors are generally classified based on their mechanism of action as competitive, reversible, or irreversible. researchgate.net For instance, ZED1227 is a selective oral TG2 inhibitor that has undergone clinical evaluation for celiac disease, demonstrating the viability of this therapeutic approach. nih.govnih.gov In a preliminary trial, ZED1227 was shown to attenuate gluten-induced duodenal mucosal damage in patients. nih.gov

Potential as Acetyl-CoA Carboxylase Inhibitors

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism, catalyzing the conversion of acetyl-CoA to malonyl-CoA. nih.gov This function makes ACC a compelling target for the treatment of metabolic diseases such as metabolic dysfunction-associated steatotic liver disease (MASLD), formerly non-alcoholic fatty liver disease (NAFLD), and diabetes, as well as certain cancers. researchgate.netnih.gov

Thienopyrimidine derivatives have been identified as potent inhibitors of ACC. researchgate.netucr.edu The inhibition of ACC is considered an attractive strategy for managing conditions like MASLD by reducing de novo lipogenesis (DNL), a key process in hepatic fat accumulation. researchgate.net Research has led to the development of pharmacological inhibitors of ACC based on this scaffold. researchgate.net For example, the ACC inhibitor CP640.186 has been shown to increase tubulin acetylation and affect platelet aggregation. nih.gov

Gonadotropin-Releasing Hormone Receptor Antagonism

The gonadotropin-releasing hormone (GnRH) receptor is a key regulator of the reproductive system. nih.gov Antagonists of this receptor are used in the treatment of hormone-dependent conditions like prostate cancer, endometriosis, and uterine fibroids. nih.govwikipedia.orgdrugs.com

A series of thienopyrimidinedione derivatives have been investigated for their interaction with the human GnRH receptor. nih.gov Through competitive radioligand binding assays, researchers have determined the binding modes of these non-peptide antagonists. nih.gov Structure-activity relationship studies have shown that specific substitutions on the thienopyrimidine scaffold are crucial for high-affinity binding. nih.gov For instance, modifications at the 5 and 3 positions of a thieno[2,3-d]pyrimidine-2,4-dione ring were explored to optimize potency and reduce off-target effects. researchgate.net This research led to the identification of compounds with subnanomolar binding affinity for the human GnRH receptor. researchgate.net

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA damage response (DDR) pathways. nih.gov PARP inhibitors (PARPi) are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms, such as mutations in BRCA1/2 genes, a concept known as synthetic lethality. nih.govyoutube.com Several PARPi, including olaparib, rucaparib, niraparib, and talazoparib, are approved for treating various cancers, including ovarian, breast, prostate, and pancreatic cancers. nih.govnih.govyoutube.com

The mechanism of PARP inhibitors involves trapping the PARP enzyme on DNA at the site of a single-strand break. youtube.comresearchtopractice.com This action prevents the repair of the break, leading to the formation of more detrimental double-strand breaks during DNA replication. youtube.com In cancer cells with a compromised ability to repair double-strand breaks (e.g., due to BRCA mutations), this accumulation of damage leads to cell death. youtube.comresearchtopractice.com While direct research linking this compound to PARP inhibition is limited, the broader field has seen the development of various heterocyclic compounds as PARP inhibitors. Recent studies also suggest that PARP inhibitors can enhance antitumor immune responses, providing a rationale for combination therapies with immune checkpoint inhibitors. nih.govnih.gov

Structure Activity Relationship Sar and Mechanism of Action Studies

Structure-Activity Relationship Analysis

The biological potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is intricately linked to their structural features. Modifications at various positions of the thienopyrimidine core have been extensively studied to understand their impact on potency and selectivity.

Influence of Substituents on Biological Potency

The nature and position of substituents on the thieno[2,3-d]pyrimidine (B153573) scaffold play a critical role in determining the biological activity of these compounds. Research has shown that the introduction of different functional groups can significantly modulate their efficacy as inhibitors of various enzymes and receptors.

For instance, in the context of phosphoinositide 3-kinase δ (PI3Kδ) inhibition, the presence of a trifluoromethyl substituent at the 3-position of a pyridyl ring attached to the thienopyrimidine core resulted in a compound with an IC50 value of 103 nM against PI3Kδ. acs.org However, this was a decrease in potency compared to other derivatives. acs.org Further studies on other substituted phenyl compounds also showed IC50 values against PI3Kδ above 100 nM. acs.org

In the pursuit of antimicrobial agents, a series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated. nih.gov It was found that a compound bearing a m-methoxyphenyl group and an ethylenediamine (B42938) side chain at the C-2 position exhibited potent broad-spectrum antibacterial activity. nih.gov Additionally, derivatives with a p-chlorophenyl or m-methoxyphenyl group and a 2-(2-mercaptoethoxy)ethan-1-ol side chain demonstrated significant antifungal activity. nih.gov

The following table summarizes the inhibitory activity of selected thieno[2,3-d]pyrimidine derivatives:

Table 1: Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
Compound Substituent(s) Target IC50 (µM)
Compound with trifluoromethyl 3-trifluoromethylpyridyl PI3Kδ 0.103
Compound 22 m-methoxyphenyl and ethylenediamine at C-2 Bacteria 0.05-0.13 (MIC)
Compound 14 p-chlorophenyl and 2-(2-mercaptoethoxy)ethan-1-ol Fungi 0.013-0.026 (MIC)
Compound 15 m-methoxyphenyl and 2-(2-mercaptoethoxy)ethan-1-ol Fungi 0.027 (MIC)

Importance of the Thienopyrimidine Core

The thienopyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its structural similarity to purine (B94841) bases, allowing it to interact with a wide range of biological targets. nih.govresearchgate.net This core structure is integral to the biological activity of these compounds, serving as a foundational framework for various substitutions. nih.govresearchgate.net The fusion of the pyrimidine (B1678525) and thiophene (B33073) rings creates a bicyclic system that has been explored for its potential in developing inhibitors for enzymes like STAT3 and ROCKs. nih.govnih.gov The nitrogen atoms within the pyrimidine ring and the sulfur atom in the thiophene ring are key features that can participate in crucial interactions with biological targets. nih.gov For example, the nitrogen at position 1 and an amino group at position 2 are often essential for forming a salt bridge with key amino acids in the active site of dihydrofolate reductase (DHFR). nih.gov

Role of the 6-Ethyl Group in Biological Activity

The presence of an ethyl group at the 6-position of the thieno[2,3-d]pyrimidine ring has been shown to influence the biological activity of these compounds. In studies on DHFR inhibitors, elongating the alkyl chain at position 6 from a methyl to an ethyl group was found to increase the lipophilicity of the inhibitors. nih.gov This increased lipophilicity can facilitate passive diffusion across cell membranes, thereby enhancing the compound's potency. nih.gov This highlights the strategic importance of the 6-ethyl group in optimizing the pharmacokinetic properties of these derivatives for improved biological efficacy.

Impact of Modifications at the 5-Position

Modifications at the 5-position of the thieno[2,3-d]pyrimidine core have also been investigated to understand their effect on biological activity. For instance, a series of 5-amino-2-ethylthio-4-phenyl-6-substituted thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects. scielo.br The results indicated that substitutions at this position can significantly impact the compound's activity against cancer cell lines. scielo.br

Key Structural Features for Specific Receptor or Enzyme Inhibition

Specific structural features of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives are crucial for their inhibitory activity against particular enzymes and receptors.

ROCK Inhibition: For Rho-associated coiled-coil containing protein kinase (ROCK) inhibition, the thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a key structural element. nih.gov Structure-activity relationship studies led to the identification of a potent inhibitor with a 3-(3-methoxybenzyl) group and a 6-(1H-pyrrolo[2,3-b]pyridin-4-yl) group, demonstrating IC50 values of 0.004 µM and 0.001 µM against ROCK I and ROCK II, respectively. nih.gov

DHFR Inhibition: In the case of dihydrofolate reductase (DHFR) inhibition, the nitrogen atom at position 1 and an amino group at position 2 of the thienopyrimidine core are critical for forming a salt bridge with the key amino acid glutamate. nih.gov The sulfur atom of the thiophene ring can mimic the 4-amino group of methotrexate, a known DHFR inhibitor. nih.gov

PI3Kδ Inhibition: For selective PI3Kδ inhibition, a thienopyrimidine scaffold was utilized in a scaffold hopping design strategy. acs.org The introduction of various substituents at the 3-position of a pyridyl ring attached to the core was explored to optimize potency and selectivity. acs.org

ErbB Kinase Inhibition: Thienopyrimidine derivatives have been investigated as inhibitors of the ErbB family of receptor tyrosine kinases. nih.gov The pyrimidine N-1 atom is important for forming a hydrogen bond with the backbone of a methionine residue in the hinge region of the enzyme. nih.gov

Mechanisms of Action

The biological effects of this compound and its derivatives are exerted through various mechanisms of action, primarily involving the inhibition of specific enzymes.

Enzyme Inhibition: A primary mechanism of action for this class of compounds is the inhibition of key enzymes involved in various cellular processes. For example, derivatives have been shown to be potent inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), an enzyme critical for B-cell development and activation. acs.org By inhibiting PI3Kδ, these compounds can exert antiproliferative effects in B-cell malignancies. acs.org

Covalent Modification: Some thienopyrimidine derivatives act as covalent inhibitors. For instance, certain 6-ethynylthieno[2,3-d]pyrimidin-4-anilines have been found to form a covalent bond with a cysteine residue in the active site of ErbB kinases. nih.gov This irreversible binding leads to potent and sustained inhibition of the enzyme. nih.gov

The following table lists the chemical compounds mentioned in this article:

Interaction with Biological Targets

Derivatives of the thieno[2,3-d]pyrimidine core have been shown to interact with a range of biological targets. These interactions are fundamental to their potential therapeutic effects. Key targets include:

Receptor Tyrosine Kinases (RTKs): This class of compounds, particularly those with an aniline (B41778) substitution at the 4-position, has been developed as inhibitors of the ErbB family of receptor tyrosine kinases, which includes the epidermal growth factor receptor (EGFR). nih.gov

Rho-associated Coiled-coil containing Protein Kinases (ROCKs): Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as a new class of inhibitors for ROCK I and ROCK II, which are key regulators of the actin cytoskeleton. nih.gov

Folate Metabolism Enzymes: The thieno[2,3-d]pyrimidine structure can act as an antifolate, targeting enzymes involved in one-carbon metabolism. Specifically, they have been shown to inhibit glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFTase). nih.gov

Folate Receptors (FRs): Certain 6-substituted thieno[2,3-d]pyrimidines are designed to be selectively taken up by cells that overexpress folate receptors (FRα and FRβ), which are common in many types of cancer cells. nih.gov

Inhibitory Effects on Enzymes and Receptors

The interaction of this compound analogues with their biological targets leads to the inhibition of enzyme and receptor activity. This inhibition is the basis of their pharmacological effects.

One study identified a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as potent inhibitors of ROCK kinases. The most potent compound in this series, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one , demonstrated significant inhibitory activity against both ROCK I and ROCK II. nih.gov

Furthermore, research into antifolate agents has shown that 6-substituted thieno[2,3-d]pyrimidines can inhibit both GARFTase and AICARFTase, which are crucial enzymes in the de novo purine nucleotide biosynthesis pathway. nih.gov This dual inhibition disrupts the production of purines, which are essential for DNA and RNA synthesis.

Inhibitory Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
CompoundTarget EnzymeIC₅₀ (μM)
3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-oneROCK I0.004
3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-oneROCK II0.001

Kinase Inhibition (e.g., Covalent Bonding with Cysteine Residues)

A significant mechanism of action for certain thienopyrimidine derivatives is the irreversible inhibition of kinases through covalent bond formation. This is often achieved by introducing a reactive group, such as an ethynyl (B1212043) group, at the 6-position of the thienopyrimidine scaffold. nih.gov

These "covalent inhibitors" target a non-catalytic cysteine residue located within the ATP-binding site of kinases like EGFR. nih.govnih.govnih.gov For example, an X-ray crystal structure of an ethynyl-substituted thienopyrimidine in complex with ErbB-4 revealed a covalent bond between the terminal carbon of the ethynyl group and the sulfhydryl group of a cysteine residue (Cys-803). nih.gov This covalent modification leads to potent and sustained inhibition of the kinase. The ability to form such covalent adducts is a key feature that distinguishes these inhibitors from reversible, ATP-competitive drugs. nih.gov

The general principle of targeting cysteines for covalent inhibition is a widely explored strategy in drug design, as it can lead to inhibitors with high specificity and a lower dose requirement. nih.govnih.gov

Disruption of Signaling Pathways (e.g., Cell Proliferation, Survival)

By inhibiting key enzymes and receptors, thieno[2,3-d]pyrimidine derivatives can effectively disrupt critical cellular signaling pathways.

ROCK Signaling: Inhibition of ROCK kinases by thieno[2,3-d]pyrimidin-4(3H)-one derivatives leads to a reduction in the phosphorylation of downstream signaling proteins. nih.gov This interference with the ROCK pathway results in observable changes in cell morphology and a decrease in cell migration. nih.gov

One-Carbon Metabolism: The inhibition of GARFTase and AICARFTase disrupts cytosolic one-carbon metabolism, which is essential for the synthesis of purine nucleotides and thymidylate. nih.gov By targeting these folate-dependent pathways, these compounds can halt cell proliferation and survival by starving cells of the necessary building blocks for DNA replication. nih.govnih.gov

Tyrosine Kinase Signaling: Inhibition of receptor tyrosine kinases like EGFR blocks downstream signal transduction that is crucial for cell growth, migration, differentiation, and apoptosis. nih.gov This disruption is a cornerstone of targeted cancer therapy. nih.gov

Binding Modes (e.g., "Folate" Mode with DHFR)

The binding mode of thieno[2,3-d]pyrimidine derivatives to their target enzymes is crucial for their inhibitory activity. In the case of dihydrofolate reductase (DHFR), a key target for antifolate drugs, these compounds exhibit a unique binding orientation. nih.gov

Unlike the natural substrate, folic acid, thieno[2,3-d]pyrimidines are reported to bind to the DHFR active site in a "flipped" mode. nih.gov In this orientation, the sulfur atom of the thiophene ring is positioned to mimic the N8 atom of folic acid or the 4-amino group of the potent inhibitor methotrexate. This specific interaction is a key structural feature for their activity as DHFR inhibitors. nih.gov This binding mode allows the thienopyrimidine core to effectively occupy the folate binding site, leading to the inhibition of the enzyme and subsequent cell death. nih.gov

Computational and in Silico Approaches in Research on 6 Ethylthieno 2,3 D Pyrimidin 4 3h One

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. semanticscholar.org For thieno[2,3-d]pyrimidin-4(3H)-one derivatives, molecular docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets. These studies have been crucial in the design of new derivatives with improved potency and selectivity. rsc.org

For instance, in the context of anticancer research, derivatives of the thieno[2,3-d]pyrimidine (B153573) scaffold have been docked into the active sites of enzymes such as dihydrofolate reductase (DHFR), epidermal growth factor receptor (EGFR), and phosphoinositide 3-kinase (PI3K). nih.govnih.govnih.gov These studies have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory activity of these compounds. One study highlighted that the nitrogen atom at position 1 and the amino group at position 2 of the thieno[2,3-d]pyrimidine core are essential for forming a salt bridge with the key amino acid Glu30 in the DHFR active site. nih.gov Furthermore, the oxygen atom at position 4 is crucial for forming hydrogen bonds with Val115, Ile7, and Tyr121. nih.gov

Molecular dynamics (MD) simulations are often employed to supplement docking studies by providing a dynamic picture of the ligand-protein complex over time. MD simulations can assess the stability of the docked conformation and provide a more accurate estimation of the binding free energy. ekb.eg For thieno[2,3-d]pyrimidine derivatives, MD simulations have been used to confirm the stability of the ligand-protein interactions predicted by docking and to understand the conformational changes that may occur upon binding. researchgate.net

A summary of representative molecular docking studies on thieno[2,3-d]pyrimidin-4(3H)-one derivatives is presented in the table below.

Derivative ClassTarget ProteinKey Interactions ObservedReference
2-aryl-4-morpholinothieno[2,3-d]pyrimidinesPI3Kβ and PI3KγInteractions with the catalytic kinase domain nih.gov
2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-onesApoptosis-related proteinsNot specified nih.gov
Thieno[2,3-d]pyrimidines with a benzylic nitrilePhosphodiesterase 4B (PDE4B)Good correlation with in vitro inhibitory properties rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov QSAR studies are valuable for predicting the activity of newly designed compounds and for understanding the structural features that are important for their biological activity.

For thieno[2,3-d]pyrimidin-4(3H)-one derivatives, QSAR studies have been conducted to model their antimicrobial and antifungal activities. nih.gov In one such study, a series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their activity against various bacterial and fungal species. The study found that the majority of the compounds exhibited excellent antimicrobial and antifungal activity. nih.gov A QSAR model was then developed to correlate the observed activities with various molecular descriptors. This model helped in identifying the key structural features responsible for the observed biological activities. nih.gov

The following table summarizes a selection of QSAR findings for thieno[2,3-d]pyrimidin-4(3H)-one derivatives.

ActivityKey DescriptorsFindingsReference
Antimicrobial and AntifungalNot specifiedThe presence of a N-methyl piperidine (B6355638) ring fused to the thienopyrimidinone core plays an important role in both activities. nih.gov

Drug Design and Optimization Strategies

Computational methods are integral to modern drug design and optimization strategies. For the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, these strategies often involve the modification of the core structure to enhance its pharmacological properties. rsc.org The insights gained from molecular docking and QSAR studies guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

One common strategy is the bioisosteric replacement of certain functional groups. For example, the thieno[2,3-d]pyrimidine nucleus is considered a bioisostere of quinazolines and purines, which are known to interact with a variety of biological targets. nih.gov This has prompted the design of thieno[2,3-d]pyrimidine derivatives as potential inhibitors of enzymes that are targeted by quinazoline (B50416) and purine-based drugs.

Another strategy involves the introduction of various substituents at different positions of the thieno[2,3-d]pyrimidin-4(3H)-one ring system to explore the structure-activity relationships. For instance, the introduction of an ethyl group at the 6-position, as in 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, could potentially enhance lipophilicity, which may influence its passive diffusion across cell membranes. nih.gov In one study, it was noted that elongating the alkyl chain at the 6-position from a methyl to an ethyl group increased the potency against DHFR. nih.gov

The following table outlines some of the drug design strategies employed for thieno[2,3-d]pyrimidin-4(3H)-one derivatives.

StrategyRationaleExampleReference
Introduction of a benzylic nitrile and fused heterocyclic ringDesign of potential inhibitors of PDE4Novel thieno[2,3-d]pyrimidines containing a cyclohexane (B81311) ring fused with a six- or five-membered heterocyclic moiety rsc.org
Synthesis of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivativesTargeting PI3K in cancerCompounds with 3-OH substitution on the phenyl ring showed good enzymatic activity on PI3Kβ and PI3Kγ nih.gov
Development of nonclassical lipophilic DHFR inhibitorsTo overcome resistance and toxicity of classical antifolatesNew thieno[2,3-d]pyrimidine-4-one derivatives with potent growth inhibitions toward the majority of the tested NCI 60 cell lines nih.gov

Prediction of Target Interactions and Selectivity

In silico methods are also used to predict the potential biological targets of a compound and its selectivity towards different targets. This can be achieved through various techniques, including reverse docking and pharmacophore-based screening.

For thieno[2,3-d]pyrimidin-4(3H)-one derivatives, ligand-based similarity searches and molecular docking have been used to predict their potential biological targets. nih.gov For example, the antibacterial activity of one analog was predicted to be related to the inhibition of topoisomerase II. nih.gov

The selectivity of these compounds is a critical factor in their development as therapeutic agents. For instance, a study on thieno[2,3-d]pyrimidine-4-one derivatives as DHFR inhibitors found that the tricyclic benzo nih.govresearchgate.netthieno[2,3-d]pyrimidine-4-one was more selective for human DHFR compared to methotrexate. This selectivity was attributed to the presence of the sulfur atom at position 7. nih.gov

The table below provides examples of predicted target interactions for derivatives of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.

DerivativePredicted TargetMethodReference
Compound 22 (bearing a m-methoxyphenyl group and an ethylenediamine (B42938) side chain)Topoisomerase IILigand-based similarity search and molecular docking nih.gov
Tricyclic benzo nih.govresearchgate.netthieno[2,3-d]pyrimidine-4-oneHuman Dihydrofolate Reductase (hDHFR)Molecular Modeling nih.gov

Future Directions and Therapeutic Potential of 6 Ethylthieno 2,3 D Pyrimidin 4 3h One

Development as a Lead Compound for Novel Therapeutic Agents

The thieno[2,3-d]pyrimidine (B153573) scaffold, to which 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one belongs, is a highly promising platform for the development of new therapeutic agents. Researchers have identified this chemical family as a source of potent enzyme inhibitors. Specifically, derivatives of this scaffold have been discovered as a new class of inhibitors for rho-Associated Kinases (ROCKs). nih.gov The structure-activity relationship studies within this class are crucial, and modifications like the 6-ethyl group are explored to optimize inhibitory activity and selectivity.

One area of significant promise is in cancer therapy, where 6-substituted thieno[2,3-d]pyrimidine analogs have been investigated as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov These enzymes are critical in the de novo purine (B94841) nucleotide biosynthesis pathway, a key metabolic route that cancer cells rely on for proliferation. A compound from this class, which features a different substitution at the 6-position, was found to inhibit both GARFTase and AICARFTase with Ki values in the micromolar range, establishing the thieno[2,3-d]pyrimidine scaffold as a basis for dual-target inhibitors. nih.gov The development of this compound as a lead compound would build on these findings, aiming to refine the interaction with these enzyme targets for improved efficacy.

Exploration of New Pharmacological Applications

The primary pharmacological application currently being explored for the thieno[2,3-d]pyrimidin-4(3H)-one class is in oncology. Numerous studies have demonstrated the anti-proliferative activity of its derivatives against a variety of human cancer cell lines. For instance, novel 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have shown inhibitory effects against human non-small cell lung cancer (A549, PC-9), prostate cancer (PC-3), and breast cancer (MCF-7) cells. nih.gov One particular analog demonstrated a potent anti-proliferative effect against the A549 cell line with an IC₅₀ value of 0.94 μM, while showing no toxicity to normal human liver cells. nih.gov

Beyond cancer, the demonstrated inhibition of ROCKs by thieno[2,3-d]pyrimidin-4(3H)-one derivatives opens up a wide range of other potential pharmacological applications. nih.gov ROCK inhibitors are known to influence cell morphology and migration. nih.gov This suggests potential utility in conditions characterized by pathological cell migration, such as fibrosis, cardiovascular diseases, and neurodegenerative disorders. The exploration of this compound in these contexts could uncover novel therapeutic uses for this compound class. Further research into related scaffolds like pyrido[2,3-d]pyrimidines has also shown potential for antimicrobial, anti-inflammatory, and analgesic activities, suggesting a broad spectrum of possibilities for the thieno[2,3-d]pyrimidine core. nih.govnih.gov

Combination Therapies and Synergistic Effects

The development of hybrid molecules, where two or more pharmacophores are combined into a single entity, is a modern strategy in drug discovery aimed at achieving synergistic effects or overcoming drug resistance. nih.gov The thieno[2,3-d]pyrimidine nucleus is an attractive scaffold for such hybridization. By attaching other biologically active moieties to the this compound core, it may be possible to design multi-target drugs. For example, combining the ROCK-inhibiting properties of the thienopyrimidine core with another pharmacophore could lead to a potent combination therapy within a single molecule. nih.govnih.gov

Given its role as a potential inhibitor of key metabolic enzymes in cancer, this compound could be investigated in combination with existing chemotherapeutic agents. A dual-targeting agent that inhibits both GARFTase and AICARFTase could be paired with drugs that target other pathways, potentially leading to a synergistic anti-tumor effect and a reduction in the likelihood of developing resistance. nih.gov While specific studies on combination therapies involving this compound are not yet available, this remains a logical and promising direction for future research.

Advanced Preclinical and Clinical Investigations

Currently, research on this compound and its close analogs is largely in the discovery and preclinical stages, focusing on in vitro studies. nih.govnih.gov These studies involve evaluating the compounds' effects on purified enzymes and various cancer cell lines to establish proof-of-concept and understand structure-activity relationships. nih.govnih.govnih.gov For instance, in vitro experiments have shown that related compounds can reduce the phosphorylation of downstream proteins and alter cell morphology, consistent with their proposed mechanism of action. nih.gov

The necessary next step for a promising compound like this compound would be to advance into more comprehensive preclinical testing. This would involve in vivo studies in animal models to assess efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety. For other related heterocyclic compounds, such as pyrido[2,3-d]pyrimidin-7-one derivatives, efficacy has been demonstrated in syngeneic mouse models of cancer. nih.gov Similar in vivo validation would be essential for the clinical translation of this compound. To date, there is no public record of this specific compound entering human clinical trials.

Green Chemistry Approaches in Synthesis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has traditionally involved multi-step processes. scispace.com However, there is a growing emphasis on developing more environmentally friendly and efficient synthetic methods. Green chemistry principles, such as one-pot reactions, the use of less hazardous solvents, and catalytic processes, are being applied to the synthesis of related heterocyclic systems.

For example, a one-pot reaction has been successfully used for the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov For the closely related pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, a green and efficient synthesis has been reported using an iodine catalyst in an aqueous medium, which is a significant improvement over traditional methods. researchgate.net The use of water as a solvent is highly desirable as the products are often insoluble, simplifying the work-up process. researchgate.net Another approach involves the use of heterogeneous catalysts like FeCl₃ adsorbed on silica (B1680970) gel, which offers advantages such as low cost, easy work-up, and potentially higher yields. mdpi.com Exploring similar catalytic, one-pot, and aqueous-based synthetic routes for this compound could make its production more sustainable and cost-effective, which is a crucial consideration for the development of a future pharmaceutical agent.

Q & A

Q. What are the key synthetic routes for 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives?

The compound is synthesized via multi-step protocols involving cyclization and functionalization. For example:

  • Step 1 : React 2-aminothiophene derivatives with ethyl-substituted reagents (e.g., triethylorthopropionate) under acidic conditions to form the pyrimidinone core .
  • Step 2 : Introduce substituents at the 5-position via nucleophilic aromatic substitution using aryl thiols or halides. Yields range from 58% to 89%, depending on steric/electronic effects of substituents .
  • Alternative method : Use the Vilsmeier-Haack reagent (DMF-POCl₃) for one-pot cyclization of 2-amino-3-cyanothiophenes, achieving high yields (81–93%) .

Q. How is this compound characterized structurally?

Key techniques include:

  • ¹H/¹³C NMR : Confirm regiochemistry via deshielded aromatic protons (δ 6.58–7.39 ppm for thienyl protons) and ethyl group signals (δ 1.11–2.87 ppm) .
  • HRMS : Validate molecular weight (e.g., m/z 370.9708 for 6-ethyl-5-(3,5-dichlorophenyl) derivative) .
  • X-ray crystallography : Resolve 3D conformation, critical for docking studies (e.g., compound 4g in tyrosinase inhibition) .

Q. Why is the thieno[2,3-d]pyrimidin-4(3H)-one scaffold significant in medicinal chemistry?

This core structure is a privileged scaffold due to:

  • Diverse bioactivity : Inhibits enzymes (SIRT2, DHFR, tyrosinase) and receptors (MCHR1, VEGFR-2) with nanomolar potency .
  • Structural versatility : Substituents at positions 2, 5, and 6 modulate selectivity (e.g., 6-ethyl enhances lipophilicity for blood-brain barrier penetration) .

Advanced Research Questions

Q. How do substituents at the 5-position influence dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR)?

  • Electron-withdrawing groups (e.g., 4-bromophenyl, 3,5-dichlorophenyl) enhance TS inhibition (IC₅₀ < 1 µM) by stabilizing enzyme-ligand interactions .
  • Methoxy groups improve DHFR selectivity via H-bonding with Asp21 and Leu4 residues. For example, 5-(2,5-dimethoxyphenyl) derivatives show 94% DHFR inhibition .
  • Structure-Activity Relationship (SAR) Table :
Substituent (5-position)TS IC₅₀ (µM)DHFR IC₅₀ (µM)Selectivity Ratio
4-Bromophenyl0.621.151.85
3,5-Dichlorophenyl0.892.302.58
2,5-Dimethoxyphenyl1.200.940.78
Data sourced from enzymatic assays .

Q. What computational strategies optimize this compound derivatives for kinase inhibition?

  • Molecular docking : Align the thienopyrimidinone core in the hinge region of VEGFR-2 (PDB: 4ASD). Substituents at position 2 (e.g., oxadiazole) occupy the DFG motif, improving binding affinity (ΔG < -9 kcal/mol) .
  • MD simulations : Validate stability of ligand-enzyme complexes (RMSD < 2 Å over 100 ns). Hydrophobic substituents (e.g., 4-ethoxyphenyl) reduce solvent exposure, enhancing residence time .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Contradictions often arise from:

  • Assay variability : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity ).
  • Substituent positioning : Compare 5- vs. 6-substituted analogs. For instance, 5-methyl enhances antibacterial activity, while 6-ethyl favors CNS targets .
  • Statistical validation : Apply ANOVA or Tukey’s test to differentiate IC₅₀ values (p < 0.05) .

Q. What methodologies improve pharmacokinetic properties of this compound derivatives?

  • LogP optimization : Introduce polar groups (e.g., hydroxymethyl) to reduce LogP from 3.5 to 2.1, improving solubility .
  • Metabolic stability : Replace labile esters with amides (e.g., 2-amino derivatives show t₁/₂ > 4 hrs in microsomal assays) .
  • Prodrug strategies : Mask phenolic -OH groups as acetates for enhanced bioavailability .

Q. How can this compound be integrated into combination therapies?

  • Synergy with antifolates : Co-administer with methotrexate to overcome resistance via dual TS/DHFR inhibition .
  • Adjuvant use : Pair with kinase inhibitors (e.g., sorafenib) to block parallel oncogenic pathways (e.g., VEGFR-2 + Raf) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.